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Compound of Interest

Compound Name: p-Tolyl phenylacetate

Cat. No.: B089785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Tolyl
phenylacetate (CAS 101-94-0), a significant compound in the fragrance and flavor industries,

and a valuable intermediate in organic synthesis.[1][2] The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The empirical formula for p-Tolyl phenylacetate is C₁₅H₁₄O₂ with a molecular weight of 226.27

g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38–7.30 m 5H Phenyl-H

7.15 d 2H Tolyl-H (ortho to ester)

6.92 d 2H Tolyl-H (meta to ester)

3.85 s 2H -CH₂-

2.33 s 3H -CH₃

(Source:

ResearchGate)[4]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

170.0 C=O (Ester Carbonyl)

148.6 C-O (Tolyl)

135.3 C-CH₃ (Tolyl)

133.6 C-CH₂ (Phenyl)

129.8 Phenyl-CH

129.3 Tolyl-CH

128.7 Phenyl-CH

127.2 Phenyl-CH

121.1 Tolyl-CH

40.8 -CH₂-

20.7 -CH₃

(Source: ResearchGate)[4]
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation

1742 C=O stretch (Ester)

(Source: ResearchGate)[5]

Mass Spectrometry (MS)
m/z Interpretation

226 [M]⁺ (Molecular Ion)

118 [C₈H₆O]⁺

108 [C₇H₈O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

65 [C₅H₅]⁺

(Source: PubChem)[3]

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like p-Tolyl phenylacetate.
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Spectroscopic Analysis Workflow for p-Tolyl Phenylacetate

Sample Preparation
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Process NMR Data
(¹H, ¹³C) Process IR Spectrum Process Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:
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Sample Preparation:

For ¹H NMR, dissolve approximately 5-25 mg of p-Tolyl phenylacetate in 0.6-0.7 mL of a

suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[6]

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[6]

Ensure the sample is fully dissolved; gentle vortexing may be applied.[6]

If any particulate matter is present, filter the solution through a pipette with a glass wool

plug into a clean NMR tube.[6]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[6]

Data Acquisition:

Place the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.[6]

For ¹³C NMR, a greater number of scans will be necessary due to the low natural

abundance of the ¹³C isotope.[6]

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in p-Tolyl phenylacetate.
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Methodology:

Sample Preparation (Thin Solid Film Method):

Since p-Tolyl phenylacetate is a solid at room temperature, the thin solid film method is

appropriate.[1][7]

Dissolve a small amount (approximately 50 mg) of the solid in a few drops of a volatile

solvent like methylene chloride or acetone.[7]

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr).[7]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[7]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers.

Correlate the absorption bands to specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of p-Tolyl
phenylacetate.

Methodology:

Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer. This can be done via

a direct insertion probe or by using a gas chromatograph (GC) as the inlet for sample

separation prior to ionization.[8]

Ionization:

The sample molecules are ionized. Electron Impact (EI) is a common method where a

high-energy electron beam bombards the sample, causing the loss of an electron to form

a radical cation (the molecular ion).[8]

Mass Analysis:

The newly formed ions are accelerated into a mass analyzer.

The mass analyzer, often a quadrupole or a time-of-flight tube, separates the ions based

on their mass-to-charge (m/z) ratio.[8][9]

Detection:

A detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion. The most abundant ion is designated as the base peak with a relative intensity of

100%.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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